REACTION_CXSMILES
|
[CH3:1][C:2](=[CH2:16])[CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([NH:12][C:13](=[O:15])[CH3:14])[CH:9]=[CH:10][CH:11]=1.[Al+3].[Cl-].[Cl-].[Cl-].O>FC1C=CC=CC=1>[CH3:16][C:2]1([CH3:1])[C:11]2[C:6](=[CH:7][C:8]([NH:12][C:13](=[O:15])[CH3:14])=[CH:9][CH:10]=2)[O:5][CH2:4][CH2:3]1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
CC(CCOC=1C=C(C=CC1)NC(C)=O)=C
|
Name
|
|
Quantity
|
4.52 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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FC1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
|
Details
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at reflux overnight
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Duration
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8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
After cooling
|
Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
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EXTRACTION
|
Details
|
the aqueous phase was extracted with EtOAc (40×3 mL)
|
Type
|
WASH
|
Details
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The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCOC2=CC(=CC=C12)NC(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.35 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |